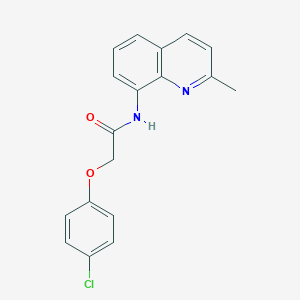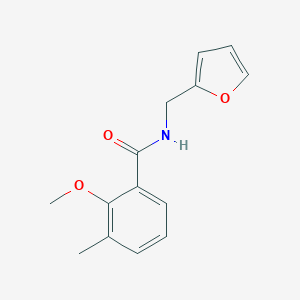
2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide, also known as CQMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the NF-κB pathway, which is involved in the production of inflammatory cytokines. 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has been shown to have both biochemical and physiological effects. Biochemically, 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide inhibits the production of inflammatory cytokines and reduces oxidative stress. Physiologically, 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit the growth of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has several advantages for lab experiments, including its high purity and stability. However, 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to study its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide and its potential toxicity at high doses.
In conclusion, 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide is a promising compound for scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide as a therapeutic agent.
Métodos De Síntesis
2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has been synthesized using various methods, including the reaction of 4-chlorophenol with 2-methyl-8-quinolinecarboxylic acid, followed by acetylation with acetic anhydride. Another method involves the reaction of 2-methyl-8-quinolinecarboxylic acid with 4-chlorophenacyl bromide in the presence of triethylamine, followed by acetylation with acetic anhydride. Both methods have been reported to yield high purity 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide inhibits the production of inflammatory cytokines and reduces inflammation in animal models of arthritis. 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal pathogens.
Propiedades
Fórmula molecular |
C18H15ClN2O2 |
|---|---|
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-5-6-13-3-2-4-16(18(13)20-12)21-17(22)11-23-15-9-7-14(19)8-10-15/h2-10H,11H2,1H3,(H,21,22) |
Clave InChI |
ZGXIOPPYBHFAFI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=C(C=C3)Cl)C=C1 |
SMILES canónico |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=C(C=C3)Cl)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244005.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B244012.png)
![4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
![N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)
![2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B244016.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244018.png)
![N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide](/img/structure/B244020.png)

![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)